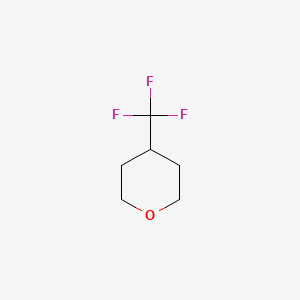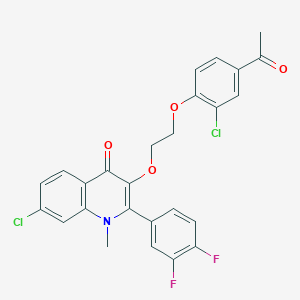![molecular formula C8H11NO2 B12857803 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- CAS No. 27396-40-3](/img/structure/B12857803.png)
2(5H)-Furanone, 5-[(1-methylpropyl)imino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- can be achieved through several synthetic routes. One common method involves the reaction of 2(5H)-furanone with an appropriate amine, such as 1-methylpropylamine, under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The furanone ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furanone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 5-[(1-ethylpropyl)imino]-
- 2(5H)-Furanone, 5-[(1-methylbutyl)imino]-
- 2(5H)-Furanone, 5-[(1-methylpentyl)imino]-
Uniqueness
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is unique due to its specific structural features, such as the presence of the 1-methylpropyl group attached to the imino moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
27396-40-3 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-butan-2-yliminofuran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7-4-5-8(10)11-7/h4-6H,3H2,1-2H3 |
Clé InChI |
OHKFAGZPMCHTPO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N=C1C=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)

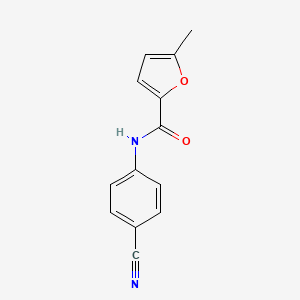
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)

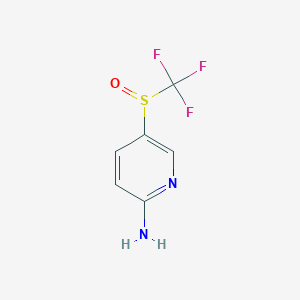
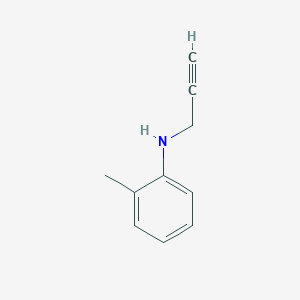


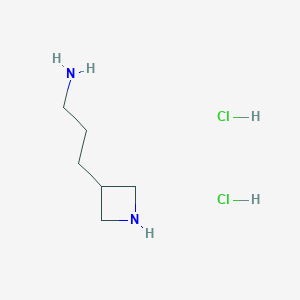
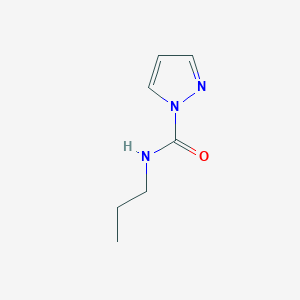
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
